N-Ethyl-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-phenylacetamide
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Overview
Description
N-Ethyl-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-phenylacetamide is a complex organic compound characterized by its unique pyrrolo[3,2-D]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-D]pyrimidine core, followed by the introduction of ethyl and phenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl bromide, phenyl isocyanate, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
N-Ethyl-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Ethyl-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- **2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
N-Ethyl-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-phenylacetamide stands out due to its unique pyrrolo[3,2-D]pyrimidine core, which imparts distinct chemical and biological properties. This core structure is less common compared to other heterocyclic compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-ethyl-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide |
InChI |
InChI=1S/C24H24N4O2/c1-3-26-17-25-22-20(18-11-7-5-8-12-18)15-27(23(22)24(26)30)16-21(29)28(4-2)19-13-9-6-10-14-19/h5-15,17H,3-4,16H2,1-2H3 |
InChI Key |
XRYMKKHVHJJNPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N(CC)C4=CC=CC=C4 |
Origin of Product |
United States |
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